(E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
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Overview
Description
(E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate acylating agent, such as acetyl chloride, under basic conditions (e.g., using sodium hydroxide) to form the thioether intermediate.
Diazotization and Coupling: The diazotization of aniline to form the diazonium salt, followed by coupling with the thioether intermediate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents like sodium dithionite or catalytic hydrogenation.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and azo groups may play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-((4-bromophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-((4-methylphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
Uniqueness
(E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
CAS No. |
1002636-46-5 |
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Molecular Formula |
C20H16FN3OS |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C20H16FN3OS/c21-15-6-12-19(13-7-15)26-14-20(25)22-16-8-10-18(11-9-16)24-23-17-4-2-1-3-5-17/h1-13H,14H2,(H,22,25) |
InChI Key |
BVVJQXYCNIIYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Origin of Product |
United States |
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